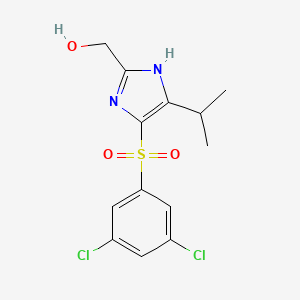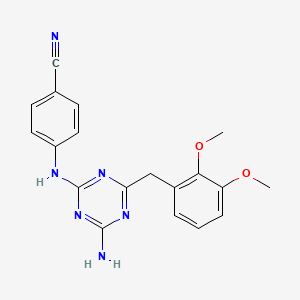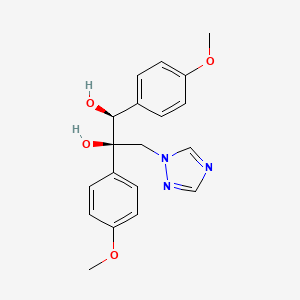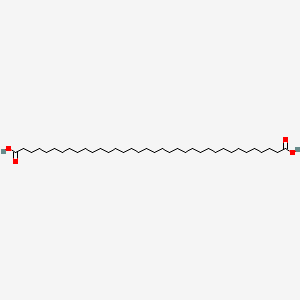![molecular formula C17H26O B12684244 2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol CAS No. 72927-83-4](/img/structure/B12684244.png)
2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2S)-1,1,2,3,3-Pentamethyl-2H-inden-5-yl]propan-2-ol ist eine organische Verbindung mit der Summenformel C17H26O Diese Verbindung gehört zur Klasse der sekundären Alkohole und zeichnet sich durch ihre einzigartige Struktur aus, die einen Pentamethyl-substituierten Inden-Rest beinhaltet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(2S)-1,1,2,3,3-Pentamethyl-2H-inden-5-yl]propan-2-ol umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung des Inden-Rests, der dann einer Methylierung unterzogen wird, um die Pentamethylgruppen einzuführen.
Hydroxylierung: Die Hydroxylgruppe wird durch eine Hydroxylierungsreaktion an der entsprechenden Position am Indenring eingeführt.
Letzte Schritte:
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von this compound die Verwendung von großtechnischen Reaktoren und optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann umfassen:
Katalysatoren: Die Verwendung spezifischer Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit und Selektivität.
Temperatur- und Druckkontrolle: Aufrechterhaltung optimaler Temperatur- und Druckbedingungen, um die gewünschten Reaktionen zu ermöglichen.
Reinigung: Anwendung von Reinigungstechniken wie Destillation oder Chromatographie, um das Endprodukt zu isolieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um die entsprechenden Ketone oder Aldehyde zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Alkohol-Derivate zu bilden.
Substitution: Die Hydroxylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können für Oxidationsreaktionen verwendet werden.
Reduktionsmittel: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden für Reduktionsreaktionen verwendet.
Substitutionsreaktionen: Substitutionsreaktionen können Reagenzien wie Halogene oder andere Nukleophile beinhalten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Ketone oder Aldehyde liefern, während die Reduktion verschiedene Alkohol-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Reagenz oder Zwischenprodukt in der organischen Synthese verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften und als Leitverbindung in der Medikamentenentwicklung.
Industrie: Wird in der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen durch Folgendes ausüben:
Molekulare Zielstrukturen: Bindung an spezifische Enzyme oder Rezeptoren, wodurch ihre Aktivität moduliert wird.
Signalwege: Beeinflussung verschiedener biochemischer Signalwege, wie z. B. Signaltransduktion oder Stoffwechselwege.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reactions: Substitution reactions may involve reagents such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways: Influencing various biochemical pathways, such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Eigenschaften
CAS-Nummer |
72927-83-4 |
|---|---|
Molekularformel |
C17H26O |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol |
InChI |
InChI=1S/C17H26O/c1-11-15(2,3)13-9-8-12(17(6,7)18)10-14(13)16(11,4)5/h8-11,18H,1-7H3/t11-/m0/s1 |
InChI-Schlüssel |
MIKVEOSHCZRIAT-NSHDSACASA-N |
Isomerische SMILES |
C[C@H]1C(C2=C(C1(C)C)C=C(C=C2)C(C)(C)O)(C)C |
Kanonische SMILES |
CC1C(C2=C(C1(C)C)C=C(C=C2)C(C)(C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)

